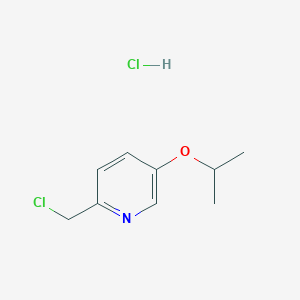

2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride” is a chemical compound. It was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It’s also known to cause severe skin burns and eye damage .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . Another study mentions the use of 2-chloromethyl-4 (3H)-quinazolinones as key intermediates in the preparation of novel anticancer agents .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various chemical bonds and interactions . The crystal structures of similar compounds have been studied using X-ray diffraction and other spectroscopic properties .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it’s used in the production of glycerol, plastics, epoxy glues and resins, and elastomers . It’s also used as a reagent for chemical and polymer synthesis .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Chloromethyl pyridines serve as versatile intermediates in organic synthesis. For instance, they are used in the synthesis of antioxidants, anticancer agents, and various organic compounds with potential pharmaceutical applications. A study highlights the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, an antioxidant, showing the utility of related compounds in synthesizing biologically active molecules (Yao Xing-sheng, 2007). Another research outlines the creation of potential anticancer agents via the manipulation of chloro and hydroxy groups on pyridine rings, demonstrating the compound's role in developing therapeutic agents (C. Temple et al., 1983).

Pharmacological Research

The structural modification of chloromethyl pyridines can lead to the development of new pharmacological agents. For example, studies on the synthesis and structure of lanthanide complexes derived from bis(methylpyridine)-substituted alcohols indicate the potential of these compounds in medicinal chemistry, particularly in creating complexes with specific biological activities (W. Evans et al., 1995).

Environmental Science

In the environmental science field, chloromethyl pyridines have been studied for their degradation properties, particularly in the context of pesticide breakdown. The degradation of chlorotriazine pesticides by sulfate radicals, with the mention of related compounds' reactivity, highlights the environmental applications of these molecules in removing hazardous substances from water sources (H. Lutze et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(chloromethyl)-5-propan-2-yloxypyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-4-3-8(5-10)11-6-9;/h3-4,6-7H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBAPDIMKJVZSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

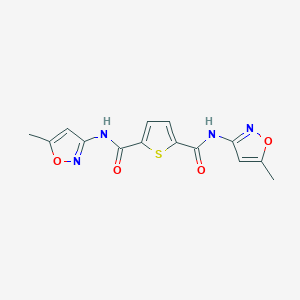

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)

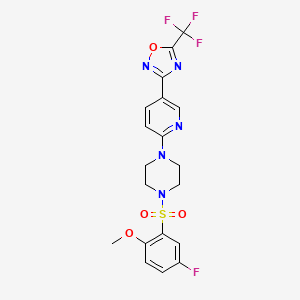

![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl-methylamino]-4-oxobut-2-enoate](/img/structure/B2709288.png)

![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)

![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)

![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)